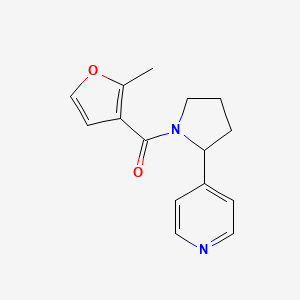![molecular formula C16H23N3O2 B7493709 1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7493709.png)
1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide is a chemical compound that belongs to the class of synthetic opioids. It is commonly known as U-47700 and is a potent analgesic drug that was first synthesized in the 1970s. The compound has been the subject of numerous scientific studies due to its potential use as a painkiller, but it has also been associated with a number of adverse effects.
作用機序
U-47700 acts as a selective agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. The compound binds to the receptor and activates it, leading to the release of endogenous opioids such as endorphins and enkephalins. This results in the inhibition of pain signals in the central nervous system, leading to pain relief.
Biochemical and Physiological Effects:
U-47700 has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to feelings of euphoria and pleasure. It has also been found to cause respiratory depression, which can be life-threatening in high doses. Other effects of the compound include sedation, dizziness, and nausea.
実験室実験の利点と制限
U-47700 has a number of advantages for use in lab experiments. It is a potent analgesic drug that can be used to study the mechanisms of pain relief in the central nervous system. It also has potential use in the study of opioid addiction and withdrawal. However, the compound has a number of limitations, including its potential for abuse and its adverse effects on respiratory function.
将来の方向性
There are a number of future directions for research on U-47700. One area of interest is the development of safer and more effective painkillers that do not have the adverse effects of opioids. Another area of research is the development of drugs that can be used to treat opioid addiction and withdrawal. Finally, there is a need for further research on the biochemical and physiological effects of U-47700, particularly with regard to its potential for abuse and addiction.
Conclusion:
In conclusion, U-47700 is a potent analgesic drug that has been the subject of numerous scientific studies. The compound has potential use in the treatment of pain and opioid addiction, but it also has a number of adverse effects. Further research is needed to fully understand the biochemical and physiological effects of U-47700 and to develop safer and more effective painkillers and addiction treatments.
合成法
The synthesis of U-47700 involves the reaction of 2,6-dimethylphenol with N,N-dimethylformamide dimethyl acetal to form 2,6-dimethyl-N,N-dimethylaminoethylphenol. This intermediate is then reacted with 1-(3-chlorophenyl)pyrrolidine-2-carboxylic acid to form the final product, 1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide.
科学的研究の応用
U-47700 has been the subject of numerous scientific studies due to its potential use as a painkiller. The compound has been found to be a potent analgesic drug that is effective in treating both acute and chronic pain. It has also been found to have potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms and cravings.
特性
IUPAC Name |
1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-17(2)13-8-5-7-12(11-13)15(20)19-10-6-9-14(19)16(21)18(3)4/h5,7-8,11,14H,6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXBRXHRQITKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCC2C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

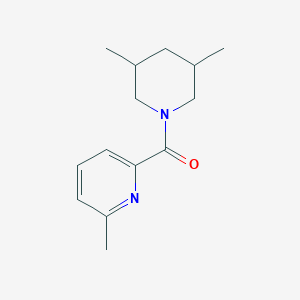
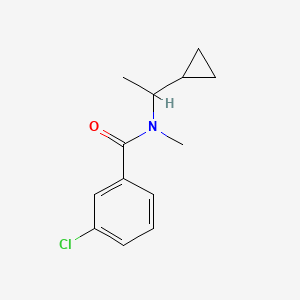

![1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493668.png)
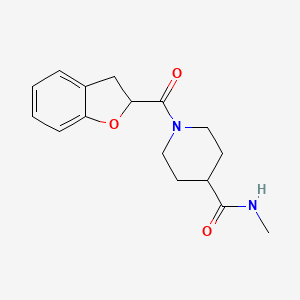
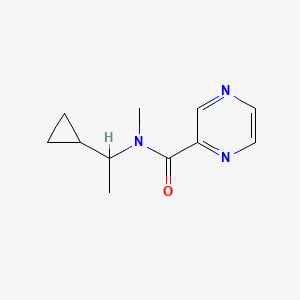
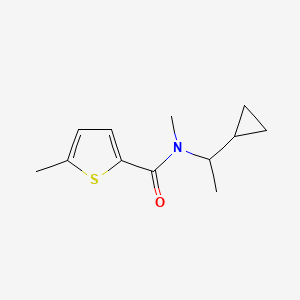
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(2-methylfuran-3-yl)methanone](/img/structure/B7493682.png)
![2-cyclopent-2-en-1-yl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7493683.png)
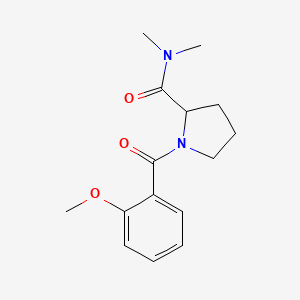
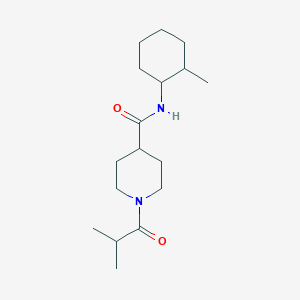
![1H-indazol-3-yl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493715.png)

